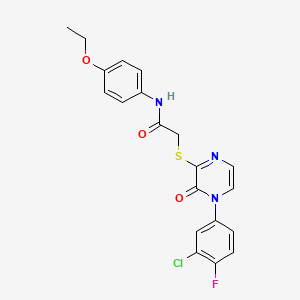

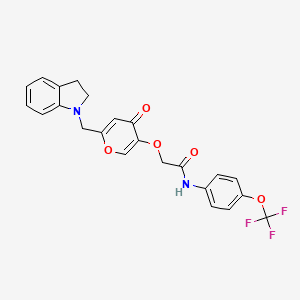

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

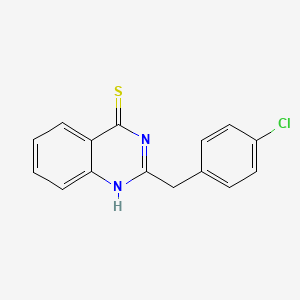

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide is a chemical compound . It is a versatile material used in scientific research. It exhibits perplexing properties, making it suitable for various applications.

Synthesis Analysis

The synthesis of 4H-pyrans, which includes 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide, has been achieved through a mechanochemical multicomponent reaction (MCR) of different aldehydes, malononitrile, and various 1,3-dicarbonyl compounds . This process is catalyzed by an amine-functionalized metal-organic framework (MOF) Cu2(NH2-BDC)2(DABCO) as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide can be found in various databases . The molecular formula is C17H19NO4 .Chemical Reactions Analysis

4H-pyrans, including 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide, have been synthesized following diverse methodologies . In most of these examples, the core is contained in a more complex chromene structure .Scientific Research Applications

Cytotoxic Activity

The compound 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide and its derivatives demonstrate potential cytotoxic activity. For instance, Hassan et al. (2015) synthesized various pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibiting cytotoxicity against human cancer cell lines (Hassan et al., 2015). Similarly, another study by Nassar et al. (2015) outlined an efficient method for obtaining pyrazolo[3,4-d]pyrimidine derivatives, which showed significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015).

Synthesis Applications

The compound has been used in various synthesis applications. For example, Jadhav et al. (2018) developed an efficient and eco-friendly procedure for synthesizing related compounds, demonstrating the wide range of functional group tolerance and operation simplicity under metal-free reaction conditions (Jadhav et al., 2018). Kvitu (1990) also contributed to this field by synthesizing 2-Oxo-2H-pyran-5-carboxylate derivatives, highlighting the ease of formylation and cyclization to produce the derivatives (Kvitu, 1990).

Antiallergic Activity

The antiallergic activity of related compounds has been studied. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which exhibited antiallergic activity in a reaginic PCA test in rats (Nohara et al., 1985).

Antiviral and Antibacterial Activities

The compound's derivatives have also been studied for their antiviral and antibacterial activities. For instance, Larsen et al. (1999) synthesized Triazenopyrazole derivatives as potential inhibitors of HIV-1, demonstrating the potential of these compounds in antiviral research (Larsen et al., 1999). El-Agrody et al. (2000) synthesized pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives, showing promising antibacterial activities (El-Agrody et al., 2000).

properties

IUPAC Name |

5-ethoxy-4-oxo-N-(2,4,6-trimethylphenyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-5-21-15-9-22-14(8-13(15)19)17(20)18-16-11(3)6-10(2)7-12(16)4/h6-9H,5H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLHCCHROBTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NC2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2646693.png)

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)

![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2646700.png)

![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)